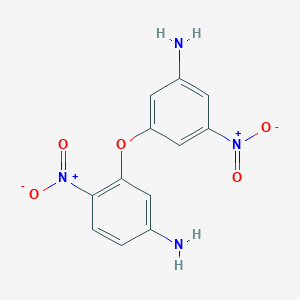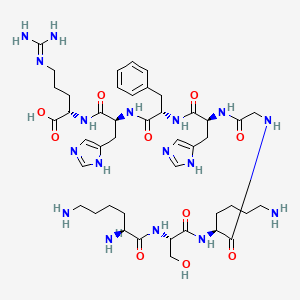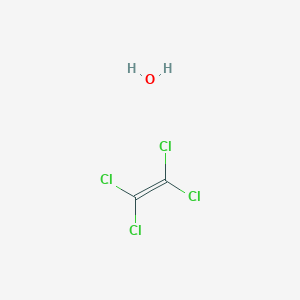![molecular formula C9H9BrO2Zn B12542933 Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]- CAS No. 146534-75-0](/img/structure/B12542933.png)
Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]- is an organozinc compound with the molecular formula C9H9BrO2Zn. This compound is characterized by the presence of a zinc atom bonded to a bromo-substituted phenyl ring with a methoxycarbonyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]- typically involves the reaction of a bromo-substituted benzyl halide with a zinc reagent. One common method is the reaction of 4-(methoxycarbonyl)benzyl bromide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent .
Industrial Production Methods
In an industrial setting, the production of Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]- can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxides.
Reduction: It can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Zinc oxide (ZnO) and the corresponding carboxylic acid derivative.
Reduction: The corresponding phenylmethanol derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]- has several applications in scientific research:
Biology: The compound can be used to study the effects of zinc-containing compounds on biological systems.
Industry: Used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]- involves the coordination of the zinc atom with various substrates. The zinc center can act as a Lewis acid, facilitating the formation of new chemical bonds. In cross-coupling reactions, the zinc atom participates in the transmetalation step, transferring the organic group to a palladium catalyst, which then undergoes reductive elimination to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-: Characterized by the presence of a bromo-substituted phenyl ring.
Zinc, chloro[[4-(methoxycarbonyl)phenyl]methyl]-: Similar structure but with a chloro group instead of a bromo group.
Zinc, iodo[[4-(methoxycarbonyl)phenyl]methyl]-: Similar structure but with an iodo group instead of a bromo group.
Uniqueness
Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]- is unique due to its specific reactivity and the presence of the bromo group, which can be selectively substituted in various chemical reactions. This makes it a versatile reagent in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
146534-75-0 |
|---|---|
Molekularformel |
C9H9BrO2Zn |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
bromozinc(1+);methoxy-(4-methylidenecyclohexa-2,5-dien-1-ylidene)methanolate |
InChI |
InChI=1S/C9H10O2.BrH.Zn/c1-7-3-5-8(6-4-7)9(10)11-2;;/h3-6,10H,1H2,2H3;1H;/q;;+2/p-2 |
InChI-Schlüssel |
LRPIJVIFSVWPFO-UHFFFAOYSA-L |
Kanonische SMILES |
COC(=C1C=CC(=C)C=C1)[O-].[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)


![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)
![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)
![(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12542882.png)


![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)

![4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine](/img/structure/B12542917.png)

![(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate](/img/structure/B12542934.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-](/img/structure/B12542938.png)
